CXCR2 Binding Affinity Comparison: SRT3109 vs. Navarixin (SCH-527123)
SRT3109 exhibits high-affinity binding to human CXCR2 with a Ki value of 0.9 nM determined by radioligand displacement assay . This binding affinity is comparable in order of magnitude to that of navarixin (SCH-527123), a clinically advanced dual CXCR1/CXCR2 antagonist that displays Ki/Kd values for CXCR2 ranging from 0.08 nM to 0.20 nM across species [1]. However, a critical differentiation point is SRT3109's reported selectivity for CXCR2 over CXCR1, whereas navarixin demonstrates potent dual antagonism of both receptors with CXCR1 Kd values of 36-42 nM [2]. For research protocols requiring CXCR2-specific interrogation without concomitant CXCR1 blockade, SRT3109 provides a selectivity advantage that navarixin cannot offer.
| Evidence Dimension | CXCR2 binding affinity |
|---|---|
| Target Compound Data | Ki = 0.9 nM (human CXCR2) |
| Comparator Or Baseline | Navarixin: Kd = 0.08-0.20 nM (CXCR2); Kd = 36-42 nM (CXCR1) |
| Quantified Difference | Comparable CXCR2 affinity; SRT3109 lacks reported CXCR1 activity (selective profile) |
| Conditions | Radioligand displacement assay (human CXCR2) |
Why This Matters
Enables CXCR2-specific mechanistic dissection without the confounding variable of simultaneous CXCR1 inhibition.
- [1] Adooq. SCH-527123 (Navarixin) Datasheet: CXCR2 IC50 = 3 nM, CXCR1 IC50 = 42 nM. View Source
- [2] GtoPdb. Navarixin Ligand Page: Kd values for CXCR1 and CXCR2. View Source
